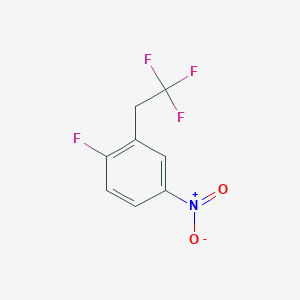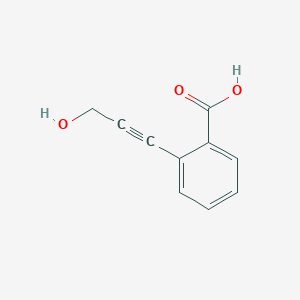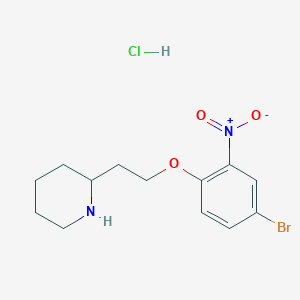
1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene
Overview
Description
1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene is a useful research compound. Its molecular formula is C8H5F4NO2 and its molecular weight is 223.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Nucleophilic Aromatic Substitution
1-Fluoro-4-nitro-2-(2,2,2-trifluoroethyl)-benzene and its derivatives are involved in the synthesis of various organic compounds. The compound has been used in nucleophilic aromatic substitution reactions, where the fluorine atom is substituted with different nucleophiles, leading to novel derivatives. For example, 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, a related compound, has been synthesized by various methods and subjected to nucleophilic substitution with oxygen, sulfur, and nitrogen nucleophiles (Ajenjo et al., 2016).
Analytical Applications in Wine Quality Control
In analytical chemistry, derivatives of this compound are used as derivatization reagents. For instance, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, a closely related compound, has been utilized for precolumn derivatization of biogenic amines in wines, aiding in their chromatographic determination. This method demonstrates high accuracy and repeatability, contributing significantly to the control of wine quality (Jastrzębska et al., 2016).
Application in Liquid Crystal Technology
The compound also finds applications in the field of liquid crystals. Derivatives of this compound, especially those with fluoro-substitutions, have been used to synthesize various liquid crystals. The phase transition temperatures and enthalpies of these materials have been studied extensively, with the fluoro-substituted derivatives showing specific mesomorphic properties (Dabrowski et al., 1995).
Development of Soluble Fluoro-Polyimides
In polymer science, soluble fluoro-polyimides have been synthesized using 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene, a compound structurally similar to this compound. These polyimides exhibit excellent thermal stability and hygrothermal stability, making them valuable in various industrial applications (Xie et al., 2001).
Fluorination of Aromatic Compounds
This compound is also used in studies related to the fluorination of aromatic compounds. Research on fluorination techniques, such as using xenon difluoride in the presence of boron trifluoride etherate, provides insights into the efficient production of fluorinated aromatic compounds, including derivatives of nitro-benzene (Fedorov et al., 2015).
Properties
IUPAC Name |
1-fluoro-4-nitro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-7-2-1-6(13(14)15)3-5(7)4-8(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKRGEUVGUHLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B1441757.png)
![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)
![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)
![3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441760.png)
![3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441763.png)
![3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441764.png)
![3-[2-(3,4-Dimethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441765.png)
![3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441766.png)
![2-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1441767.png)

![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441772.png)
![4-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441773.png)

